1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole
Description
1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole is a nitro-substituted pyrrole derivative characterized by a phenyl ring bearing chloro (Cl), fluoro (F), and nitro (NO₂) groups at positions 5, 4, and 2, respectively. The electron-withdrawing substituents (Cl, F, NO₂) on the phenyl ring significantly influence its electronic properties, reactivity, and intermolecular interactions. Its synthesis typically involves condensation reactions between substituted nitroanilines and pyrrole precursors under acidic or catalytic conditions .
Properties
IUPAC Name |
1-(5-chloro-4-fluoro-2-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-7-5-9(13-3-1-2-4-13)10(14(15)16)6-8(7)12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDZWRNBZXXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381463 | |
| Record name | 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218456-63-4 | |
| Record name | 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 5-chloro-4-fluoroaniline followed by a coupling reaction with pyrrole under specific conditions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit essential enzymes or disrupt cellular processes in microorganisms. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole can be contextualized against related pyrrole derivatives. Below is a comparative analysis:
Structural Analogues
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs): The presence of Cl, F, and NO₂ in the target compound creates a highly electron-deficient aromatic system. This contrasts with derivatives like 1-(3-methoxyphenyl)-1H-pyrrole (EDG: -OMe), which show higher reactivity in cycloaddition reactions (e.g., 74% yield vs. 46% for Cl/OMe-substituted analogues) .
Physical and Spectroscopic Properties
- Solubility: The nitro group enhances polarity, reducing solubility in organic solvents compared to 1-(4-chlorophenyl)-1H-pyrrole .
- 19F-NMR Shifts: The fluorine substituent in the target compound may exhibit distinct chemical shifts compared to mono-fluorinated derivatives like 1-(4-fluorophenyl)-1H-pyrrole, aiding in structural characterization .
Biological Activity
1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole is a synthetic compound belonging to the pyrrole class, characterized by a unique combination of halogen and nitro substituents. This structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Some derivatives of this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in liver and cervical cancer models.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It could potentially modulate the activity of certain receptors, impacting cellular signaling pathways associated with cancer and infection.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on the anticancer properties of this compound demonstrated that it significantly reduced cell viability in HepG2 and HeLa cell lines. The mean growth inhibition percentages were reported as follows:
- HepG2 Cells : 54.25% inhibition
- HeLa Cells : 38.44% inhibition
Notably, the compound showed minimal toxicity towards normal fibroblast cells, indicating a selective action against cancerous cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | Methoxy group instead of fluorine | Varies in reactivity |
| 1-(3-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole | Chlorine at position 3 | Different activity profile |
| 1-(5-Bromo-4-fluoro-2-nitrophenyl)-1H-pyrrole | Bromine instead of chlorine | Enhanced reactivity |
These comparisons highlight how variations in substituent groups can influence the biological properties and activities of pyrrole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
